molecular formula C9H9BrO2 B1375291 (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol CAS No. 501430-83-7

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Cat. No. B1375291
CAS RN: 501430-83-7
M. Wt: 229.07 g/mol
InChI Key: FUUZXKAWKKIDRQ-UHFFFAOYSA-N
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Description

“(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” is a chemical compound that belongs to the class of benzofuran derivatives. It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is 7-bromo-2,3-dihydrobenzofuran-5-ol .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” includes a benzofuran ring, a bromine atom at the 7th position, and a hydroxyl group attached to a methylene group at the 5th position .


Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo various chemical reactions . For instance, benzofurans can be synthesized via a tandem C-H activation/decarbonylation/annulation process .


Physical And Chemical Properties Analysis

“(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” is a powder at room temperature . The compound has a molecular weight of 229.07 g/mol .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects on various cancer cell lines. For instance, compound 36, a benzofuran derivative, showed inhibition rates of 56.84% and 60.89% in leukemia K-562 and SR cells respectively .

Antimicrobial Activity

Benzofuran compounds with certain substituents have displayed good antimicrobial activity. Specifically, those with halogens or hydroxyl groups at the 4-position have shown promising results .

Antioxidative Properties

Some benzofuran derivatives possess antioxidative properties, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis of Complex Benzofuran Derivatives

A unique free radical cyclization cascade method has been developed for the synthesis of complex polycyclic benzofuran compounds .

Total Synthesis of Natural Products

Benzofuran rings are key components in the total synthesis of various natural products. The process involves copper-mediated and palladium-catalyzed coupling reactions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions of research on benzofuran derivatives like “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” could involve exploring their potential applications in various fields due to their strong biological activities . For example, they could be developed and utilized as anticancer agents . Further studies could also focus on discovering novel methods for constructing benzofuran rings .

properties

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUZXKAWKKIDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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